3-hydroxy-5-(2-methoxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, benzyloxy, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be formed through a Paal-Knorr synthesis.
Introduction of the Hydroxyl and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Benzyloxy and Pyridyl Groups: These groups can be attached using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to speed up reactions.
Purification: Employing techniques like chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Medicine
Pharmacology: Investigated for its potential therapeutic effects.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Properties
Molecular Formula |
C27H24N2O5 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H24N2O5/c1-3-15-34-20-12-10-19(11-13-20)25(30)23-24(21-8-4-5-9-22(21)33-2)29(27(32)26(23)31)17-18-7-6-14-28-16-18/h3-14,16,24,30H,1,15,17H2,2H3/b25-23- |
InChI Key |
JVXQQVDCYNMBHR-BZZOAKBMSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2/C(=C(\C3=CC=C(C=C3)OCC=C)/O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.